Product packaging for Decyl beta-d-thiomaltopyranoside(Cat. No.:CAS No. 148565-56-4)

Decyl beta-d-thiomaltopyranoside

Cat. No.: B141584
CAS No.: 148565-56-4
M. Wt: 498.6 g/mol
InChI Key: YZNNXXWNKQOETJ-HYLFJBCQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Decyl beta-d-thiomaltopyranoside is a useful research compound. Its molecular formula is C22H42O10S and its molecular weight is 498.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O10S B141584 Decyl beta-d-thiomaltopyranoside CAS No. 148565-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNNXXWNKQOETJ-HYLFJBCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438422
Record name Decyl-beta-D-1-thiomaltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148565-56-4
Record name Decyl-beta-D-1-thiomaltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Non Ionic Detergents in Membrane Protein Research

Membrane proteins are crucial for a vast array of cellular functions, yet their hydrophobic nature makes them notoriously difficult to study in aqueous environments. mdpi.com Detergents are amphiphilic molecules, possessing both a polar (hydrophilic) head group and a non-polar (hydrophobic) tail, which are essential for isolating these proteins. nih.gov They work by partitioning into the cell membrane, disrupting the lipid-lipid and lipid-protein interactions to encapsulate the membrane protein within a detergent micelle, effectively creating a soluble protein-detergent complex. nih.govnobelprize.org

Detergents are broadly classified as ionic, zwitterionic, or non-ionic based on the charge of their hydrophilic head group. While ionic detergents are powerful solubilizing agents, their charged nature often leads to the denaturation of the protein, disrupting its native structure and function. In contrast, non-ionic detergents, which have uncharged, hydrophilic head groups, are considered much milder. dojindo.com They effectively solubilize membrane proteins by breaking lipid-protein and lipid-lipid bonds while leaving protein-protein interactions largely intact. This gentle mechanism is critical for preserving the protein's native conformation and biological activity, a prerequisite for meaningful structural and functional studies, including X-ray crystallography. nih.gov The preservation of the native state is a key advantage that has led to the widespread use of non-ionic detergents in membrane protein research.

Historical Perspective of Thiomaltopyranosides in Biochemical Applications

The journey toward developing ideal detergents for membrane protein research has been one of continuous innovation. A significant milestone occurred in 1980 when Ferguson-Miller and colleagues introduced n-dodecyl-β-D-maltopyranoside (DDM), a non-ionic detergent with a maltose (B56501) headgroup. wikipedia.org This development was a direct result of efforts to purify an active and stable form of cytochrome c oxidase. wikipedia.org The success of DDM and other alkyl maltosides demonstrated the utility of glycosidic detergents in preserving the integrity of complex membrane proteins, and they have since been used extensively in the field. wikipedia.orgnih.gov

Building on the foundation of alkyl glycosides, researchers began to explore modifications to enhance detergent properties. One such innovation was the substitution of the oxygen atom in the glycosidic bond with a sulfur atom, creating a thioglycoside. This modification, which gives rise to compounds like n-octyl β-thioglucopyranoside and the subject of this article, Decyl-beta-D-1-thiomaltopyranoside, offers a key advantage: resistance to enzymatic cleavage by glycosidases. This stability is crucial for experiments conducted over longer periods or in environments where enzymatic degradation is a concern. The use of thioglycosylated detergents has proven effective in producing large, highly-ordered two-dimensional crystals of membrane proteins, which are essential for structural analysis by electron crystallography. researchgate.net This evolution from simple alkyl glycosides to more robust thioglycosides represents a significant step forward in the biochemical toolkit for membrane protein studies.

Significance of Decyl Beta D 1 Thiomaltopyranoside As a Research Tool

Micellization Dynamics in Aqueous Solutions

In an aqueous environment, surfactant molecules like DTM will initially accumulate at interfaces, such as the air-water interface, to minimize the unfavorable interaction between their hydrophobic tails and water. wikipedia.org As the concentration of the surfactant increases, a point is reached where the interface becomes saturated. Beyond this concentration, the surfactant molecules begin to self-assemble in the bulk solution into structures known as micelles. scribd.comwikipedia.org

This transition occurs over a narrow concentration range known as the Critical Micelle Concentration (CMC). wikipedia.org For Decyl-beta-D-1-thiomaltopyranoside, the CMC in water is approximately 0.9 mM. anatrace.comanatrace.combiovalley.frsigmaaldrich.com Above this concentration, any additional DTM added to the solution will predominantly form micelles rather than existing as individual monomers. wikipedia.org

The micelles formed by DTM are dynamic structures where the hydrophobic decyl chains are sequestered in the core, shielded from the aqueous solvent, while the hydrophilic thiomaltose headgroups form the outer surface, interacting with water. biosynth.comscribd.com The number of individual surfactant molecules that aggregate to form a single micelle is known as the aggregation number. For DTM, the aggregation number is approximately 75. anatrace.comanatrace.com

Table 1: Micellization Properties of Decyl-beta-D-1-thiomaltopyranoside and a Related Compound

CompoundCritical Micelle Concentration (CMC) (mM)Aggregation NumberApprox. Micelle Molecular Weight (kDa)
Decyl-beta-D-1-thiomaltopyranoside~0.9 anatrace.comanatrace.combiovalley.frsigmaaldrich.com~75 anatrace.comanatrace.com~37.4
n-Decyl-β-D-maltopyranoside (DM)~1.8 moleculardimensions.commdpi.com~69 moleculardimensions.com~33.3

Formation and Characteristics of Protein-Detergent Complexes (PDCs)

The primary application of non-ionic detergents like Decyl-beta-D-1-thiomaltopyranoside in biochemistry is the solubilization and purification of integral membrane proteins (IMPs). nih.govscbt.com These proteins reside within the lipid bilayer of cell membranes and have extensive hydrophobic surfaces that are incompatible with aqueous solutions. prom.st

To extract these proteins from the membrane, detergents are used at concentrations above their CMC. dojindo.com The detergent micelles break up the lipid bilayer and create a new, artificial environment for the membrane protein. The hydrophobic tails of the detergent molecules associate with the transmembrane (hydrophobic) domains of the protein, effectively forming a "belt" or micelle-like shield around them. prom.st This entire assembly is known as a Protein-Detergent Complex (PDC), which is soluble in aqueous buffers. prom.st

The formation of a stable and active PDC is critical for further structural and functional studies. nih.gov The choice of detergent is crucial, as some can be denaturing. Non-ionic detergents with maltoside headgroups are generally considered mild and are often successful in maintaining the native conformation and activity of the protein. dojindo.comnih.gov Research has shown that alkyl thiomaltosides, including the decyl variant, can effectively solubilize membrane proteins such as H(+)-translocating ATPase while preserving high levels of enzyme activity. nih.gov The stability of the resulting PDC can be further optimized by screening different detergents. prom.st

Interfacial Phenomena and Monolayer Behavior

The amphiphilic nature of Decyl-beta-D-1-thiomaltopyranoside drives its activity at interfaces. When introduced into water, DTM molecules preferentially adsorb to the air-water interface, orienting themselves with their hydrophilic thiomaltose headgroups in the water and their hydrophobic decyl tails pointing towards the air. This alignment disrupts the cohesive energy of the water molecules at the surface, thereby reducing the surface tension. wikipedia.org

The process of measuring surface tension as a function of surfactant concentration is a primary method for determining the CMC. As the DTM concentration increases, the surface tension of the solution steadily decreases. However, once the concentration reaches the CMC, the surface becomes saturated with a monolayer of DTM molecules. At this point, further additions of the detergent lead to micelle formation in the bulk solution rather than further crowding at the interface. Consequently, the surface tension remains relatively constant above the CMC. wikipedia.org

Hydrodynamic Properties of Micelles and PDCs

The size and shape of detergent micelles and the PDCs they form are key hydrodynamic properties. These characteristics are important for purification techniques like size-exclusion chromatography (SEC) and for biophysical analyses such as analytical ultracentrifugation and light scattering. nih.gov

Based on its molecular weight of 498.6 g/mol and an aggregation number of approximately 75, a pure micelle of Decyl-beta-D-1-thiomaltopyranoside has a calculated micellar molecular weight of about 37,400 Daltons (37.4 kDa). nih.govanatrace.comanatrace.com The hydrodynamic radius of the micelle is a measure of its effective size in solution.

A crucial parameter for characterizing these complexes using techniques like SEC with multi-angle light scattering (SEC-MALS) is the specific refractive index increment (dn/dc). This value quantifies how much the refractive index of a solution changes for a given increase in solute concentration. For Decyl-beta-D-1-thiomaltopyranoside, this value has been measured to be 0.1559 mL/g. anatrace.comanatrace.com Accurate knowledge of the dn/dc for both the protein and the detergent is essential for determining the true mass of the protein and the mass of the bound detergent within a PDC.

Table 2: Physical and Hydrodynamic Properties of Decyl-beta-D-1-thiomaltopyranoside

PropertyValueSignificance
Molecular Weight498.6 g/mol nih.govanatrace.comsigmaaldrich.comMass of a single detergent molecule.
Calculated Micelle Molecular Weight~37.4 kDaApproximate mass of an entire micelle.
Specific Refractive Index Increment (dn/dc)0.1559 mL/g anatrace.comanatrace.comEssential for mass determination by light scattering techniques.

Applications in Membrane Protein Biochemistry and Structural Biology

Membrane Protein Solubilization and Extraction Methodologies

The initial and most critical step in studying a membrane protein is its removal from the cell membrane, a process called solubilization. sigmaaldrich.com This involves disrupting the lipid bilayer and forming detergent micelles around the protein, effectively creating a soluble protein-detergent complex. sigmaaldrich.com

Optimization Strategies for Detergent-Mediated Protein Solubilization

The efficiency of membrane protein solubilization is highly dependent on several factors, and optimization is often required for each specific protein. Key strategies include:

Detergent Concentration: The concentration of the detergent must be above its critical micelle concentration (CMC) to effectively form micelles and solubilize the protein. nih.gov

Detergent-to-Protein Ratio: The ratio of detergent to protein is crucial. Ratios are often varied to find the optimal balance between efficient extraction and maintaining protein activity. nih.gov

Method of Addition: The way the detergent is introduced to the membrane preparation can significantly impact solubilization efficiency. Studies with the related detergent n-dodecyl-β-D-maltopyranoside (DDM) have shown that dropwise addition or sonication can lead to over 90% solubilization efficiency, compared to lower efficiencies when the detergent is added all at once. nih.gov

Additives: The inclusion of other molecules, such as cholesteryl hemisuccinate (CHS), can mimic the native membrane environment and improve the stability and activity of the solubilized protein. nih.gov

Differential Solubilization of Membrane Components

Detergents can exhibit selectivity in the types of proteins and lipids they extract from a membrane. This property, known as differential solubilization, can be exploited to enrich for a target protein or to study the lipid environment surrounding a protein. nih.gov Research has shown that different classes of detergents extract lipids and proteins with varying efficiencies. For instance, zwitterionic detergents like CHAPS and CHAPSO were found to be highly efficient in extracting the active serotonin (B10506) 5-HT1A receptor, while also solubilizing a high ratio of lipids to proteins. nih.gov In contrast, more hydrophobic detergents like Triton X-100 extracted more protein but less lipid and resulted in less active receptor. nih.gov This highlights the importance of detergent choice in preserving not only the protein's structure but also its functional lipid interactions.

Membrane Protein Purification Techniques

Once solubilized, the target membrane protein needs to be purified from other cellular components. Decyl-beta-D-1-thiomaltopyranoside is compatible with a variety of standard protein purification techniques.

Integration with Affinity Chromatography

Affinity chromatography is a powerful technique that separates proteins based on a specific binding interaction. For membrane proteins, this often involves engineering a tag onto the protein that can be recognized by a specific ligand immobilized on a chromatography resin. nih.gov Decyl-beta-D-1-thiomaltopyranoside can be included in the buffers used throughout the affinity purification process to maintain the solubility of the protein-detergent complex. researchgate.net For example, in the purification of His-tagged proteins using Immobilized Metal Affinity Chromatography (IMAC), the detergent is present in the wash and elution buffers to prevent the protein from aggregating once it is released from the resin. nih.gov

Size Exclusion Chromatography for Purity and Homogeneity Assessment

Size exclusion chromatography (SEC) separates molecules based on their size and shape. nih.gov In membrane protein research, SEC is a crucial tool for assessing the purity and homogeneity of a purified protein sample. nih.gov By running the purified protein-detergent complex over an SEC column, researchers can determine if the protein is in a single, well-defined state (monodisperse) or if it is aggregated. nih.gov The elution profile from an SEC column provides valuable information about the quality of the protein preparation, which is essential for downstream applications like structural studies. nih.gov

Buffer Exchange Protocols for Detergent Compatibility

Often, the buffer conditions required for one purification step are not compatible with the next. Buffer exchange is the process of transferring a protein sample into a new buffer. creative-proteomics.com For membrane proteins solubilized in Decyl-beta-D-1-thiomaltopyranoside, it is critical to maintain a detergent concentration above the CMC in the new buffer to prevent the protein from precipitating. researchgate.net Common buffer exchange techniques include:

Dialysis: The protein sample is placed in a dialysis bag with a semi-permeable membrane and dialyzed against a large volume of the new buffer. creative-proteomics.comneb.com Small molecules like salts and the old buffer components diffuse out, while the larger protein-detergent complexes are retained. creative-proteomics.com

Desalting Columns/Gel Filtration: The sample is passed through a column packed with a porous resin that separates molecules based on size. sigmaaldrich.comthermofisher.com The larger protein-detergent complexes pass through quickly, while smaller buffer components are retained, effectively exchanging the buffer. thermofisher.com

Diafiltration/Ultrafiltration: This technique uses pressure to force the buffer through a semi-permeable membrane while retaining the larger protein. creative-proteomics.com The new buffer is continuously added to wash out the old buffer components. creative-proteomics.com

Investigation of Membrane Protein Stability and Conformational Integrity

Decyl-beta-D-1-thiomaltopyranoside is a non-ionic detergent utilized for the extraction, solubilization, and purification of membrane-bound proteins. scbt.com As a thioglycoside, it belongs to a class of detergents noted for their utility in membrane biochemistry. nih.govnih.gov The substitution of the oxygen atom in the glycosidic linkage with a sulfur atom can confer greater chemical stability compared to its O-glycoside counterpart, n-Decyl-beta-D-maltopyranoside, which is an important factor for maintaining the integrity of solubilized proteins over the course of long experiments. nih.gov

Assays for Detergent-Induced Protein Stability

The primary goal of using a detergent like Decyl-beta-D-1-thiomaltopyranoside is to extract a membrane protein from its native lipid bilayer while preserving its structure and function. A detergent's performance is therefore rigorously assessed by various stability assays. High-throughput screening methods are often employed to identify the optimal detergent conditions for a given membrane protein. nih.gov These screens can measure shifts in thermal denaturation (Tm) and aggregation (Tagg) points using techniques like differential scanning fluorimetry. nih.gov

A crucial measure of stability is the retention of biological activity after solubilization. Research on a series of alkyl thiomaltosides, including the decyl variant, demonstrated their effectiveness in solubilizing membrane proteins from Vibrio parahaemolyticus and Escherichia coli. nih.gov In these studies, H(+)-translocating ATPase (F0F1) solubilized with alkyl thiomaltosides exhibited significantly higher specific activity compared to the same enzyme solubilized with other common non-ionic detergents like octyl glucoside. nih.gov This indicates that the thiomaltoside environment is particularly conducive to maintaining the functional conformation of this specific protein complex.

Table 1: Comparative Specific Activity of H(+)-translocating ATPase Solubilized in Different Detergents
DetergentSpecific Activity (units/mg protein)Reference
Decyl-beta-D-1-thiomaltopyranosideSignificantly higher than Octyl glucoside nih.gov
Octyl glucosideLower than Alkyl thiomaltosides nih.gov
Heptyl thioglucosideLower than Alkyl thiomaltosides nih.gov

Another established method for assessing protein stability involves controlled unfolding experiments. For instance, the stability of the integral membrane protein diacylglycerol kinase was assessed by inducing unfolding in a mixed micelle system of n-decyl-β-D-maltoside (a close analog of the thio-variant) and the denaturing detergent sodium dodecyl sulfate (B86663) (SDS). nih.gov By monitoring changes via spectroscopy, researchers could calculate the unfolding free energy for different domains of the protein, providing quantitative data on its stability in a detergent environment. nih.gov

Spectroscopic Approaches to Monitor Protein Conformation

Spectroscopic techniques are indispensable for monitoring the conformational integrity of a membrane protein after it has been transferred from the lipid bilayer into a detergent micelle. These methods provide critical insights into the protein's secondary and tertiary structure. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a powerful tool for the rapid determination of a protein's secondary structure content (e.g., α-helix, β-sheet). nih.gov It can be used to confirm that the protein retains its native fold after solubilization in Decyl-beta-D-1-thiomaltopyranoside. Furthermore, CD is highly sensitive to conformational changes and is often used to monitor protein unfolding during thermal or chemical denaturation experiments. nih.gov

Ultraviolet (UV) Absorbance Spectroscopy : Changes in the local environment of aromatic residues (tryptophan and tyrosine) upon unfolding can be detected by UV absorbance spectroscopy. This method was used in conjunction with CD to monitor the two distinct denaturation phases of diacylglycerol kinase, corresponding to the unfolding of its cytoplasmic and transmembrane domains, respectively. nih.gov

Fluorescence Spectroscopy : This technique can monitor the intrinsic fluorescence of tryptophan residues or the fluorescence of extrinsic probes. Changes in the emission spectrum can indicate alterations in the protein's tertiary structure and the accessibility of the fluorophore to the solvent, providing another layer of conformational analysis.

These spectroscopic methods allow researchers to verify that detergents like Decyl-beta-D-1-thiomaltopyranoside are not just solubilizing the protein but are doing so in a way that preserves its native, functional state.

Mechanisms of Detergent-Protein Interaction Affecting Stability

The stability of a membrane protein in solution is critically dependent on how the detergent molecules interact with its transmembrane and extramembranous domains. Non-ionic detergents like Decyl-beta-D-1-thiomaltopyranoside stabilize membrane proteins by forming a detergent micelle that encases the protein's hydrophobic transmembrane surface, effectively replacing the native lipid bilayer. youtube.com This "detergent shield" prevents the hydrophobic domains from being exposed to the aqueous solvent, which would otherwise lead to aggregation and denaturation.

The effectiveness of a detergent is governed by its physicochemical properties, including the balance between its hydrophilic headgroup and hydrophobic tail. The maltose (B56501) headgroup of Decyl-beta-D-1-thiomaltopyranoside is relatively bulky, while the C10 decyl chain provides sufficient hydrophobicity to interact favorably with the transmembrane regions of many proteins. The thio-glycosidic bond in thiomaltosides is known to be more resistant to hydrolysis than the corresponding O-glycosidic bond, which can offer greater long-term stability to the protein-detergent complex, a crucial factor for time-consuming procedures like crystallization. nih.gov

However, detergent interactions are not always benign. Even mild, non-ionic detergents can sometimes destabilize the soluble, extramembranous domains of a membrane protein, representing a potential obstacle in purification and structural studies. youtube.com Therefore, the choice of detergent must be empirically determined for each specific protein to ensure that the detergent stabilizes the transmembrane domains without compromising the integrity of the soluble domains.

Impact on Protease Activity in Protein Processing

During the purification of membrane proteins, it is often necessary to use proteases to remove affinity tags or cleave fusion proteins. The presence of detergents can significantly impact the activity of these proteases. Ionic detergents like SDS are often harsh and can denature both the target protein and the protease. nih.gov

In contrast, mild non-ionic detergents, a class that includes Decyl-beta-D-1-thiomaltopyranoside, are generally considered more compatible with enzymatic activity. thermofisher.com For example, studies using the closely related detergent n-dodecyl-β-D-maltopyranoside (DDM) have shown that it is compatible with direct protease digestion, allowing for efficient sample preparation for mass spectrometry without the need for detergent removal. nih.gov Some non-ionic surfactants have even been shown to enhance the activity of certain proteases. researchgate.net This compatibility is a significant advantage, as it allows for protein processing steps to be performed on the solubilized protein-detergent complex, streamlining purification workflows.

Applications in Membrane Protein Crystallization

The successful crystallization of a membrane protein is a major bottleneck in structural biology, and the choice of detergent is a critical parameter. nih.govnih.gov Detergents like Decyl-beta-D-1-thiomaltopyranoside are not only used for solubilization and purification but also play a direct role in the formation of well-ordered crystals. scbt.com The detergent micelle that coats the protein's hydrophobic surfaces becomes an integral part of the unit cell in the crystal lattice. youtube.com

Detergent Screening Strategies for Crystallogenesis

Finding a detergent that supports a stable, monodisperse protein-detergent complex suitable for crystallization is a major challenge. nih.gov Consequently, a crucial step in any membrane protein crystallization project is the screening of multiple detergents. Decyl-beta-D-1-thiomaltopyranoside's analog, n-Decyl-β-D-maltopyranoside (DM), is the second most commonly used detergent for membrane protein crystallization, surpassed only by n-dodecyl-β-D-maltopyranoside (DDM). mdpi.com

The screening process involves exchanging the initial solubilization detergent for a panel of different "crystallization" detergents to identify one that promotes the specific protein-protein contacts necessary for lattice formation. Key properties of detergents that influence crystallization are the critical micelle concentration (CMC) and the size of the micelle they form.

Table 2: Properties of Common Detergents Used in Membrane Protein Crystallization Screening
DetergentAbbreviationAlkyl Chain LengthCMC (mM)Micelle Molecular Weight (kDa)Reference
n-Dodecyl-β-D-maltopyranosideDDMC12~0.17~50 mdpi.comagscientific.com
n-Decyl-β-D-maltopyranoside*DMC10~1.8~40 mdpi.comavantiresearch.com
n-Octyl-β-D-glucopyranosideOGC820-25~8 nih.govnih.gov

*Properties for n-Decyl-β-D-maltopyranoside are listed as a close analog for Decyl-beta-D-1-thiomaltopyranoside.

Detergents that form large micelles, while often good for initial solubilization and stability, can sometimes hinder crystallization by masking the protein surface and preventing crystal contact formation. nih.gov In contrast, detergents with shorter alkyl chains, like DM, form smaller micelles. mdpi.com This smaller micelle size can be advantageous, potentially exposing more of the hydrophilic protein surface to facilitate the formation of crystal contacts. Indeed, studies with the related thioglycoside n-octyl-β-thioglucopyranoside have shown it to be effective in promoting the growth of large, coherent two-dimensional crystals, suggesting that thioglycosides can be highly beneficial in crystallogenesis. researchgate.net

Optimization of Crystallization Conditions for Alpha-Helical Membrane Proteins

The crystallization of membrane proteins is a critical step for determining their three-dimensional structure through X-ray crystallography. However, this process is notoriously difficult, particularly for alpha-helical membrane proteins, which constitute a major class of drug targets. The choice of detergent is paramount in overcoming these challenges.

While detergents with large micelles, such as Dodecyl-β-D-maltopyranoside (DDM), are often effective for stabilizing membrane proteins, they can hinder crystallization by masking the protein surfaces required for crystal contact formation. nih.gov The properties of the detergent micelle, including its size and charge, play a significant role in the success of crystallization. Non-ionic detergents like Decyl-β-D-1-thiomaltopyranoside are often favored for their ability to form smaller, more defined micelles around the hydrophobic transmembrane regions of the protein. This can expose more of the hydrophilic loops and domains, which are essential for forming the lattice contacts necessary for crystal growth.

The optimization of crystallization conditions often involves screening a wide range of detergents. For alpha-helical membrane proteins, which are prevalent in prokaryotic and eukaryotic cell membranes, finding a detergent that maintains stability without impeding crystallization is key. nih.gov The systematic screening of detergents with varying alkyl chain lengths and head group compositions, including thiomaltosides, is a common strategy to identify optimal conditions for crystal formation.

Role in Facilitating Crystal Growth and Diffraction Quality

The quality of protein crystals directly impacts the resolution of the final structure obtained from X-ray diffraction. Decyl-β-D-1-thiomaltopyranoside can positively influence both crystal growth and diffraction quality. Its ability to form homogeneous protein-detergent complexes is a prerequisite for obtaining well-ordered crystals.

The collinearity of secondary structure elements, such as alpha-helices, in membrane proteins can contribute to diffraction anisotropy, a phenomenon where diffraction is stronger in some directions than others. biorxiv.org The choice of detergent can influence the packing of protein molecules within the crystal lattice, potentially mitigating anisotropy and leading to higher-quality diffraction data. The careful selection of a detergent like Decyl-β-D-1-thiomaltopyranoside can be a critical factor in achieving crystals that diffract to high resolution.

Influence on Detergent Additive Screens

To further optimize crystallization, detergent additive screens are often employed. These screens test a variety of small molecules for their ability to improve crystal quality. Decyl-β-D-1-thiomaltopyranoside can be a component of these initial screens or used in conjunction with additives. Additive screens are designed to be compatible with a range of common crystallization reagents and can be used with various crystallization methods, including sitting drop and hanging drop vapor diffusion. ki.se

The process typically involves adding a small amount of the additive to the crystallization drop containing the protein-detergent complex and the precipitant solution. ki.se The effect of the additive on crystal formation is then monitored. The use of such screens allows for a rapid and systematic evaluation of conditions that can lead to the growth of high-quality crystals suitable for structural determination.

Functional Characterization of Solubilized Membrane Proteins

Beyond structural studies, it is crucial to ensure that membrane proteins remain functional after solubilization. Decyl-β-D-1-thiomaltopyranoside is often chosen for its gentle nature, which helps in preserving the native structure and, consequently, the function of the protein.

Retention of Ligand Binding and Enzymatic Activity

A key measure of a membrane protein's functional integrity is its ability to bind to its specific ligands or, if it is an enzyme, to carry out its catalytic activity. The study of ligand binding to detergent-solubilized membrane proteins is a critical step in drug discovery and for understanding the protein's biological role. nih.gov

Researchers have developed methods to measure ligand binding and enzymatic activity in the presence of detergents. These assays are essential to confirm that the solubilization process has not denatured the protein. For instance, the ability of a solubilized receptor to bind its radiolabeled ligand can be assessed using filtration assays. nih.gov The choice of detergent is critical, as some detergents can interfere with these assays or denature the protein, leading to a loss of activity.

Preservation of Mechanistic Features in a Detergent Environment

Maintaining the intricate mechanistic features of a membrane protein within a detergent micelle is a significant challenge. Many membrane proteins undergo conformational changes as part of their function, and the surrounding detergent environment must be permissive to these changes.

The hydrodynamic properties of the protein-detergent complex can be characterized to understand its size and shape in solution. nih.gov This information, combined with functional assays, provides insights into whether the protein is likely to be in a native-like state. The goal is to mimic the lipid bilayer environment as closely as possible to ensure that the observed functional characteristics are physiologically relevant.

Application in Biochemical Assay Development

Decyl-beta-D-1-thiomaltopyranoside is classified as a biochemical assay reagent, highlighting its utility in the development of functional assays for membrane proteins. medchemexpress.com The compatibility of the detergent with various assay formats is a key consideration. For example, colorimetric methods have been developed to measure detergent concentration in protein preparations, which is important for standardizing assay conditions. nih.gov

The development of robust biochemical assays is fundamental for high-throughput screening of compound libraries in drug discovery and for detailed mechanistic studies of membrane proteins. The use of a well-characterized detergent like Decyl-β-D-1-thiomaltopyranoside helps to ensure the reliability and reproducibility of these assays.

Reconstitution of Transmembrane Proteins into Model Membrane Systems

The study of transmembrane proteins often necessitates their removal from the complex native cell membrane and insertion into a more controlled, artificial lipid environment. This process, known as reconstitution, is critical for functional and structural analyses. Decyl-beta-D-1-thiomaltopyranoside, and its close structural analogs, serve as crucial tools in this endeavor due to their ability to solubilize membranes and subsequently be removed to allow the formation of protein-containing model membranes.

Formation of Giant Unilamellar Vesicles (GUVs) with Incorporated Proteins

Giant Unilamellar Vesicles (GUVs) are cell-sized lipid vesicles that provide a valuable platform for studying membrane protein function in an environment that mimics the cell membrane. The incorporation of functional transmembrane proteins into GUVs, however, can be challenging.

One successful strategy involves the use of mild, non-ionic detergents. While direct data on Decyl-beta-D-1-thiomaltopyranoside is limited, studies have demonstrated the successful formation of GUVs in the presence of the closely related detergent, n-dodecyl-β-D-thiomaltopyranoside (DOTM). In this method, GUVs are formed by electroformation from a lipid film containing sub-solubilizing concentrations of the detergent. The presence of the detergent facilitates the controlled insertion of purified transmembrane proteins into the GUV membrane. This approach has been shown to allow for the unidirectional incorporation of proteins, which subsequently retain their functionality. For instance, this method has been successfully used to reconstitute various transmembrane proteins, demonstrating its utility in creating functional proteo-GUVs.

Another established method for incorporating proteins into GUVs is through the fusion of small proteoliposomes (containing the protein of interest) with pre-formed GUVs. This can be induced by fusogenic peptides or by the careful addition of detergents. nih.govnih.gov While specific protocols detailing the use of Decyl-beta-D-1-thiomaltopyranoside in this context are not widely published, the general principles suggest its potential applicability due to its detergent properties. The success of such methods often depends on the specific protein, lipid composition, and the precise concentration of the detergent used. nih.govnih.gov

ParameterDescriptionReference
Method Detergent-mediated direct insertion or fusion of proteoliposomes with GUVs. nih.govnih.gov
Vesicle Type Giant Unilamellar Vesicles (GUVs) nih.govnih.gov
Protein State Functionally active and unidirectionally incorporated. nih.gov

Strategies for Controlled Protein Insertion into Synthetic Liposomes

Synthetic liposomes, which are smaller than GUVs, are another widely used model system for studying membrane proteins. The most common method for reconstituting proteins into liposomes involves the use of detergents.

The general procedure begins with the solubilization of both the lipids and the purified transmembrane protein in a solution containing a detergent like Decyl-beta-D-1-thiomaltopyranoside. This creates mixed micelles of lipid, protein, and detergent. Subsequently, the detergent is gradually removed from the system. This can be achieved through methods such as dialysis, size-exclusion chromatography, or the addition of adsorbent materials like Bio-Beads. As the detergent concentration falls below its critical micelle concentration (CMC), the lipids self-assemble into bilayers, incorporating the transmembrane protein to form proteoliposomes. nih.govrug.nl

The choice of detergent and the rate of its removal are critical factors that influence the efficiency of reconstitution and the functional state of the inserted protein. While extensive data for Decyl-beta-D-1-thiomaltopyranoside is not available, studies with the closely related n-Dodecyl-β-D-maltopyranoside (DDM) have shown that a slow, dropwise addition of the detergent can lead to over 90% solubilization efficiency of membrane pellets, facilitating the formation of protein-detergent co-micelles. nih.gov This highlights the importance of the detergent's properties in achieving successful reconstitution.

Reconstitution StageDescriptionKey Considerations
Solubilization Lipids and purified protein are solubilized by the detergent to form mixed micelles.Detergent concentration should be above its CMC.
Detergent Removal Gradual removal of the detergent from the mixed micelle solution.Method of removal (dialysis, chromatography, etc.) can impact reconstitution success.
Proteoliposome Formation As detergent is removed, lipids self-assemble into bilayers, incorporating the protein.The final orientation and functionality of the protein are critical outcomes.

Influence on Lipid Bilayer Mimicry

The primary goal of using model membranes is to accurately mimic the native lipid bilayer environment of a cell membrane. The presence of residual detergent molecules after reconstitution can, however, alter the physical properties of the artificial bilayer.

Non-ionic detergents like Decyl-beta-D-1-thiomaltopyranoside are generally considered "mild" as they are less likely to denature proteins compared to ionic detergents. However, their incorporation into the lipid bilayer can still influence its properties. For instance, the presence of detergents can affect membrane fluidity, thickness, and packing of the lipid acyl chains. nih.govnih.gov

Studies on other non-ionic detergents have shown varied effects on lipid bilayers. For example, Octyl-beta-D-glucopyranoside (OG) has been observed to have minimal impact on the lipid headgroup region but increases the fluctuations of the fatty acyl chains in the bilayer's interior. nih.gov In contrast, other detergents can cause a more general disordering of the entire bilayer. nih.gov The specific influence of Decyl-beta-D-1-thiomaltopyranoside on lipid bilayer properties would depend on its concentration and the lipid composition of the model membrane. While detailed studies are lacking, it is understood that minimizing the final detergent-to-lipid ratio is crucial for creating a bilayer that more faithfully mimics the native state. The presence of cholesterol in the lipid mixture can also modulate the effect of detergents on the bilayer. nih.govmdpi.com

Advanced Methodological Considerations and Analytical Techniques

Integration with Native Mass Spectrometry for Complex Analysis

Native mass spectrometry (MS) has emerged as a powerful technique for studying the structure, dynamics, and interactions of membrane proteins and their complexes in a near-native state. nih.govportlandpress.com The choice of detergent is critical in native MS, as it must effectively solubilize the membrane protein while being amenable to the gas-phase transition required for analysis.

Decyl-beta-D-1-thiomaltopyranoside (DTM) and other thiomaltoside detergents have been utilized in native MS studies. These detergents are part of a broader class of non-ionic detergents that are generally considered mild and effective at maintaining the native fold of membrane proteins. nih.gov In native MS, the protein-detergent complex is ionized and transferred into the mass spectrometer. To obtain a clear spectrum of the protein, the detergent molecules must be removed, a process known as declustering, which is achieved by applying activation energy within the instrument. nih.gov

The selection of a detergent for native MS involves a delicate balance. While some detergents are excellent for solubilization and maintaining protein stability in solution, they may be difficult to remove in the gas phase, leading to complex and difficult-to-interpret spectra. portlandpress.com Conversely, detergents that are easily removed might not provide optimal stability for the protein in solution. portlandpress.com The properties of DTM, such as its critical micelle concentration (CMC), influence its behavior in native MS experiments.

Recent advancements have focused on optimizing native MS workflows for membrane proteins solubilized in various detergents. acs.orgnih.gov This includes the use of charge-reducing molecules to improve the quality of the mass spectra. nih.govacs.org The ability to study membrane protein-lipid interactions is a key advantage of native MS, and the detergent environment can significantly influence these interactions. acs.orgnih.gov

Approaches for Detergent Removal or Exchange in Downstream Applications

Following the solubilization and purification of membrane proteins using detergents like Decyl-beta-D-1-thiomaltopyranoside, it is often necessary to remove or exchange the detergent for downstream applications such as functional assays, crystallization, or certain types of mass spectrometry. bohrium.comnih.gov Several methods are available for this purpose, each with its own advantages and disadvantages.

Common Detergent Removal and Exchange Techniques:

Dialysis: This method is effective for detergents with a high critical micelle concentration (CMC). The detergent monomers can pass through the dialysis membrane, while the larger protein-detergent micelles are retained. For detergents with low CMCs, like Decyl-beta-D-1-thiomaltopyranoside, dialysis is a slow process. nih.govmdpi.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to exchange the buffer and detergent surrounding a protein. The protein is passed through a column with a resin that has pores of a specific size, allowing for the separation of the protein from the smaller detergent micelles. bitesizebio.com

Affinity Chromatography: If the protein has an affinity tag, it can be bound to a resin, and the detergent can be washed away and replaced with a different buffer or detergent. This is often an efficient method for detergent exchange. researchgate.net

Adsorption to Hydrophobic Beads: Porous polystyrene beads can be used to adsorb detergent molecules from the solution. The amount of beads used needs to be carefully optimized to avoid removing the detergent necessary to keep the protein soluble. bitesizebio.com

Detergent Removal Spin Columns: Commercially available spin columns containing a resin with a high affinity for detergents can be used for rapid and efficient detergent removal. nih.govbitesizebio.com

The choice of method depends on the specific properties of the detergent, the protein, and the requirements of the downstream application. bohrium.com

High-Throughput Screening Platforms for Detergent Selection

The stability of a membrane protein is highly dependent on the detergent used for its solubilization. nih.govresearchgate.net Identifying the optimal detergent is a critical and often rate-limiting step in membrane protein structural and functional studies. nih.govnih.gov High-throughput screening (HTS) platforms have been developed to rapidly screen a large number of detergents and other additives to find the conditions that best stabilize a target membrane protein. nih.govnih.govtandfonline.com

These HTS methods often utilize techniques like differential scanning fluorimetry (DSF), also known as ThermoFluor, which measures the thermal stability of a protein by monitoring changes in fluorescence as the protein unfolds upon heating. nih.govbu.edunih.gov Another common technique is light scattering, which can detect protein aggregation. nih.gov

In a typical HTS setup, a purified membrane protein, initially solubilized in a mild detergent like n-dodecyl-β-D-maltoside (DDM), is diluted into a multi-well plate containing a library of different detergents, including Decyl-beta-D-1-thiomaltopyranoside and other alkyl thiomaltosides. nih.govresearchgate.net The stability of the protein in each detergent is then assessed. nih.gov These screens can also be used to identify lipids or other small molecules that enhance protein stability. nih.govplos.org The data from these screens can be visualized using heat maps to quickly identify promising conditions. researchgate.net

The development of these HTS platforms has significantly accelerated the process of finding suitable conditions for membrane protein research, increasing the chances of success for downstream applications like crystallization and cryo-electron microscopy. nih.govtandfonline.com

Applications in Nucleic Acid Purification Methodologies

While Decyl-beta-D-1-thiomaltopyranoside is primarily known for its use with membrane proteins, non-ionic detergents, in general, can play a role in certain nucleic acid purification protocols. The fundamental principle of many nucleic acid extraction methods involves cell lysis, separation of nucleic acids from other cellular components, and subsequent purification. google.comnih.gov

Detergents are often included in the lysis buffer to disrupt cell membranes and release the cellular contents. nih.gov While strong ionic detergents like sodium dodecyl sulfate (B86663) (SDS) are commonly used for this purpose, non-ionic detergents can be employed in specific applications where milder lysis conditions are required.

The most common methods for nucleic acid purification involve the binding of DNA or RNA to a solid phase, such as silica (B1680970) particles or membranes, in the presence of chaotropic salts. google.comnih.govgoogle.com After binding, the matrix is washed to remove contaminants, and the purified nucleic acids are then eluted. While the primary role of detergents is in the initial lysis step, their presence or absence in subsequent washing steps can influence the purity of the final product.

It is important to note that the primary application of Decyl-beta-D-1-thiomaltopyranoside remains in the field of membrane protein biochemistry. Its specific use in standard nucleic acid purification kits is not as widely documented as that of other detergents. However, the general principles of detergent chemistry suggest its potential utility in specialized protocols where mild, non-denaturing solubilization is advantageous.

Challenges and Future Research Directions

Addressing Heterogeneity and Aggregation in Protein-Detergent Complexes

A significant challenge in the use of detergents like DTM is the heterogeneity of protein-detergent complexes (PDCs). This heterogeneity can arise from an excess of detergent micelles, leading to a mixture of PDCs, free micelles, and detergent monomers, which can complicate crystallization and other structural studies. nih.gov The dynamic nature of detergent micelles can also create an environment that leads to protein aggregation or unfolding. nih.gov

Small-angle X-ray scattering (SAXS) studies have revealed that not all membrane proteins adopt a compact, well-defined conformation within detergent micelles. scispace.com For instance, some helical proteins may not be in an expected compact state when associated with detergent, while beta-barrel proteins might be more amenable to forming properly-folded states within a disk-like micelle. scispace.com This suggests that the "one-size-fits-all" approach to detergent selection is often inadequate.

Future research will likely focus on developing methods to better control the size and composition of PDCs. This could involve the use of novel analytical techniques to characterize PDC heterogeneity in real-time and the development of strategies to produce more homogenous samples.

Strategies for Enhanced Membrane Protein Yield and Stability

Obtaining high yields of stable, functional membrane proteins is a persistent bottleneck in structural biology. nih.gov While DTM is considered a relatively mild detergent, some membrane proteins are still unstable in DTM micelles, requiring the addition of stabilizing agents like cholesterol hemisuccinate (CHS). peakproteins.comnih.gov The choice of detergent and its concentration are critical for maintaining the solubility, stability, and structural integrity of the target protein. nih.gov

Several strategies are being explored to improve protein yield and stability:

Detergent Screening: A systematic screening of various detergents, including DTM and its analogs, is often necessary to identify the optimal conditions for a specific membrane protein. nih.govcreative-biolabs.com

Dual-Detergent Strategy: This cost-effective approach involves using an inexpensive detergent for initial solubilization and then switching to a more expensive, higher-purity detergent like DTM for purification steps. nih.gov

Additives and Ligands: The addition of lipids, cholesterol analogs, or specific ligands can significantly enhance the stability of membrane proteins in detergent solutions. nih.govnih.gov Small molecules and antibodies can also be used to lock the protein in a particular conformation, improving its stability. nih.govnih.gov

Mutagenesis: Modifying the protein sequence to improve its intrinsic stability is another promising avenue. nih.gov

Future work will likely involve the development of high-throughput screening methods to rapidly identify optimal solubilization and purification conditions. Combining experimental screening with computational modeling could further streamline this process.

Expanding the Repertoire of Functional Membrane Protein Structures

Despite recent advances, the number of unique membrane protein structures remains relatively small compared to their soluble counterparts. nih.gov DTM and its longer-chain analog, n-dodecyl-β-D-maltopyranoside (DDM), have been instrumental in the crystallization of many membrane proteins. nih.govmdpi.com However, there is no single "magic detergent" that works for all membrane proteins. nih.gov

The development of new membrane mimetics is crucial for expanding the range of membrane proteins amenable to structural analysis. These include:

Nanodiscs: These are small patches of lipid bilayer encircled by a membrane scaffold protein, providing a more native-like environment than detergent micelles. nih.govportlandpress.com

Amphipols: These are amphipathic polymers that can wrap around a membrane protein, keeping it soluble in aqueous solutions without the need for detergents. nih.gov

Styrene-Maleic Acid (SMA) Copolymers: These polymers can directly extract membrane proteins along with their surrounding native lipids, forming "native nanodiscs" or SMALPs. nih.gov

The integration of these detergent-free methods with advanced structural biology techniques like cryo-electron microscopy (cryo-EM) is revolutionizing the field, enabling the study of large and complex membrane protein assemblies. portlandpress.comnumberanalytics.com

New Insights into Detergent-Protein-Lipid Interactions

A deeper understanding of the interactions between detergents, proteins, and lipids at the molecular level is essential for the rational design of new detergents and for optimizing existing protocols. Techniques like native mass spectrometry are providing unprecedented insights into the composition of PDCs and the specific lipids that remain bound to the protein. nih.govnih.gov

By carefully controlling the detergent concentration, it is possible to selectively remove lipids from the annular belt surrounding the protein, allowing for the identification of tightly bound lipids that may be crucial for protein function. nih.gov This information can then be used to design more effective solubilization and purification strategies.

Future research will likely combine experimental data from various biophysical techniques with molecular dynamics simulations to create detailed models of PDCs. This will provide a more complete picture of how detergents interact with membrane proteins and influence their structure and function.

Potential for Novel Derivatives and Amphiphiles

The success of maltoside-based detergents like DTM has spurred the development of novel derivatives and other amphiphilic molecules with improved properties. nih.gov The goal is to create detergents that are not only effective at solubilizing and stabilizing membrane proteins but are also compatible with a wide range of downstream applications, including structural biology and biophysical assays. hanyang.ac.kr

Some promising new classes of amphiphiles include:

Maltose (B56501) Neopentyl Glycol (MNG) Amphiphiles: These detergents have shown great promise in stabilizing G protein-coupled receptors (GPCRs) and other challenging membrane proteins. nih.govpeakproteins.com

Fluorinated Surfactants: The unique properties of fluorinated chains, such as their lipophobicity, can lead to detergents that interfere less with protein-protein and protein-lipid interactions. researchgate.net

Tandem Malonate-Derived Glucosides (TMGs): Rational design approaches are being used to create new TMG variants with increased alkyl chain density in the micelle interior, leading to enhanced protein stability. hanyang.ac.kr

The continued development of novel amphiphiles, guided by a deeper understanding of the principles of membrane protein stabilization, holds great promise for the future of membrane protein research. nih.govresearchgate.net

Q & A

Q. What methodologies are effective in analyzing DBTM’s environmental impact in laboratory waste streams?

  • Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) and biodegradability studies (OECD 301F). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify DBTM residues in wastewater. Collaborate with environmental chemistry labs to model bioaccumulation potential .

Guidance for Data Interpretation

  • Contradictory Results : Replicate experiments with independent batches and include internal standards (e.g., deuterated analogs) in analytical runs to control for instrument drift .
  • Comparative Studies : Use ANOVA or mixed-effects models to statistically differentiate DBTM’s performance from other detergents, accounting for batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.